molecular formula C7H9Br2NO B1381726 3-(Bromomethyl)-4-methoxypyridine hydrobromide CAS No. 1396762-17-6

3-(Bromomethyl)-4-methoxypyridine hydrobromide

Cat. No.: B1381726
CAS No.: 1396762-17-6
M. Wt: 282.96 g/mol
InChI Key: LRPOLGPXHXEEAB-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-methoxypyridine hydrobromide is a chemical compound with the molecular formula C7H8BrNO·HBr. It is a derivative of pyridine, characterized by the presence of a bromomethyl group at the 3-position and a methoxy group at the 4-position. This compound is commonly used in organic synthesis and pharmaceutical research due to its reactivity and functional group versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(bromomethyl)-4-methoxypyridine hydrobromide typically involves the bromination of 4-methoxypyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in a suitable solvent like carbon tetrachloride (CCl4) under reflux conditions to achieve the desired bromomethylation.

Industrial Production Methods: For large-scale industrial production, the process may involve the use of hydrobromic acid (HBr) in combination with a brominating agent to ensure high yield and purity. The reaction mixture is typically heated under reflux, and the product is isolated through crystallization or distillation techniques.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromomethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane (CH2Cl2).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of methyl-substituted pyridine derivatives.

Scientific Research Applications

3-(Bromomethyl)-4-methoxypyridine hydrobromide is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound is used in the modification of biomolecules and in the study of enzyme mechanisms.

    Medicine: It is employed in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-4-methoxypyridine hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. The methoxy group at the 4-position can influence the electronic properties of the pyridine ring, affecting the compound’s reactivity and interaction with molecular targets.

Comparison with Similar Compounds

  • 3-(Bromomethyl)pyridine hydrobromide
  • 4-(Bromomethyl)pyridine hydrobromide
  • 3-(Chloromethyl)-4-methoxypyridine hydrobromide

Comparison: 3-(Bromomethyl)-4-methoxypyridine hydrobromide is unique due to the presence of both bromomethyl and methoxy groups, which confer distinct reactivity and functional group compatibility. Compared to 3-(bromomethyl)pyridine hydrobromide, the methoxy group in the 4-position provides additional sites for chemical modification and enhances the compound’s solubility in organic solvents. The presence of the bromomethyl group makes it more reactive towards nucleophiles compared to its chloromethyl counterpart.

Properties

IUPAC Name

3-(bromomethyl)-4-methoxypyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.BrH/c1-10-7-2-3-9-5-6(7)4-8;/h2-3,5H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPOLGPXHXEEAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396762-17-6
Record name Pyridine, 3-(bromomethyl)-4-methoxy-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396762-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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